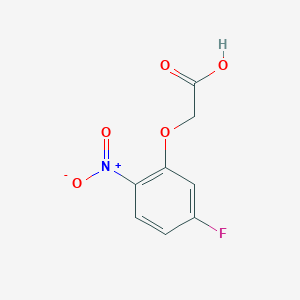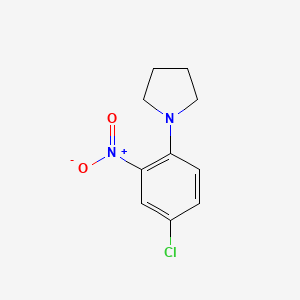
1,2,3,4-Tetrafluoro-5-iodobenzene
Übersicht
Beschreibung
1,2,3,4-Tetrafluoro-5-iodobenzene is a chemical compound with the CAS Number 5121-89-1 . It is used in various applications and is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four fluorine atoms and one iodine atom attached. The molecular weight is 275.97 . For a detailed molecular structure, it is recommended to refer to chemical databases or use molecular visualization tools.Wissenschaftliche Forschungsanwendungen
Electronic Structure Analysis
1,2,3,4-Tetrafluoro-5-iodobenzene has been utilized in studies focusing on the electronic structure of iodobenzenes. Researchers have explored the molecular orbitals of these compounds, particularly focusing on the interaction between the molecular orbitals of benzene and the atomic orbitals of iodine. This work has significant implications for understanding the fundamental electronic properties of such compounds (Cvitaš, Güsten, & Klasinc, 1977).
Electrocatalytic Fluorination
The compound has been implicated in the electrochemical fluorination of organosulfur compounds. This process is significant for synthesizing fluorinated compounds, offering moderate to good yields and demonstrating the recyclability of certain iodobenzene derivatives (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Intermolecular Aggregate Formation
Research on this compound has also contributed to understanding the formation of stable aggregates with other molecules. These studies have implications for understanding the intermolecular interactions in non-polar compounds and have been characterized using various spectroscopic techniques (Fontana et al., 2002).
Hydrogen Bonding Studies
The compound has been key in studying hydrogen bonding in fluoroaromatic compounds. The crystalline structure of related compounds has been analyzed to understand the role of weak intermolecular interactions, which are crucial in predominantly non-polar compounds (Thakur et al., 2010).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been synthesized and used to study their reactions with various organolithium compounds. These studies are essential for understanding the synthesis utility of organolithium intermediates (Tamborski & Soloski, 1969).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of various fluorinated derivatives, acting as a precursor in organic transformations. This research is particularly important in the field of synthetic chemistry (Diemer, Leroux, & Colobert, 2011).
Photocatalyzed Oxidation
This compound has also been studied in the context of photocatalyzed oxidation processes. These processes offer efficient routes to synthesize less accessible benzylic fluorides, contributing to the development of mild, metal-free synthetic methodologies (Bloom, McCann, & Lectka, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrafluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCVUAKQXEHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501800 | |
| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5121-89-1 | |
| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)







